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molecular formula C20H21NO3S B8608809 1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine] CAS No. 137419-02-4

1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]

Cat. No. B8608809
M. Wt: 355.5 g/mol
InChI Key: JPOGVRJMRKHDAG-UHFFFAOYSA-N
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Patent
US05091387

Procedure details

The procedure of example 3 was carried out using 20 mg (0.108 mmol) of spiro(1H-indene-1,4'-piperidine), and substituting p-methoxybenzenesulfonyl chloride (21 mg, 0.1 mmol) for the p-bromo derivative. The title compound was obtained as a solid: (m.p. 181°-183°).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step Two
[Compound]
Name
p-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4]2([C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:8]=[CH:7]2)[CH2:3][CH2:2]1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]([S:23]([N:1]2[CH2:6][CH2:5][C:4]3([C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[CH:8]=[CH:7]3)[CH2:3][CH2:2]2)(=[O:25])=[O:24])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N1CCC2(CC1)C=CC1=CC=CC=C12
Step Two
Name
Quantity
21 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
p-bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1CCC2(CC1)C=CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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